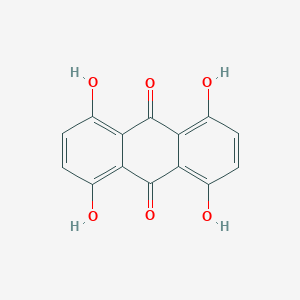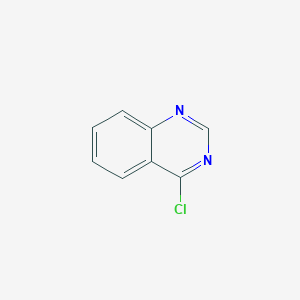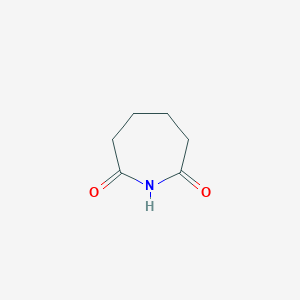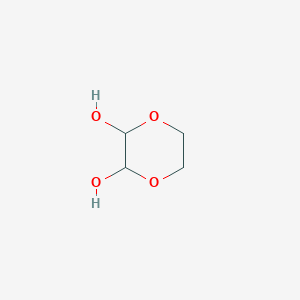
1,4-Dioxane-2,3-diol
描述
1,4-Dioxane-2,3-diol is used as a pharmaceutical intermediate and an intermediate in organic synthesis . It is formed from the breakdown of diethylene glycol . It is not the same as the highly toxic environmental contaminant “dioxin” . It can be a contaminant in cosmetics, shampoo, or bubble bath .
Synthesis Analysis
A practicable synthesis of 2,3-disubstituted 1,4-dioxanes bearing a carbonyl functionality from α,β-unsaturated ketones using the Williamson strategy has been reported . An approach to the preparation of 2-mono-, 2,2- and 2,3-disubstituted 1,4-dioxane derivatives from readily available epoxides has also been described .Molecular Structure Analysis
The molecular formula of 1,4-Dioxane-2,3-diol is C4H8O4 . It has an average mass of 120.104 Da and a monoisotopic mass of 120.042259 Da .Chemical Reactions Analysis
1,4-Dioxane is known to react with molecular oxygen at ambient temperatures to form peroxides and hydroperoxides in the course of long-term storage and handling .Physical And Chemical Properties Analysis
1,4-Dioxane-2,3-diol has a density of 1.5±0.1 g/cm3, a boiling point of 259.4±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 57.7±6.0 kJ/mol and a flash point of 110.7±27.3 °C .科学研究应用
Application 1: Synthesis of 1,4-Dioxanes
- Summary of the Application : 1,4-Dioxane and its derivatives are a class of important chemicals, which can be produced via dehydrative cyclization of vicinal diols . This process is generally catalyzed by acid or Lewis acid catalysts .
- Methods of Application : A hydrogen-bonding catalyzed approach for the synthesis of 1,4-dioxanes from vicinal diols in ionic liquids under metal-free conditions has been reported . The ionic liquids possessing a cation hydrogen-bond donor and an anion hydrogen-bond acceptor (e.g., 1-hydroxyethyl-3-methyl imidazolium trifluoromethanesulfonate, [HO-EtMIm] [OTf]) were found to be effective for the reaction . In particular, [HO-EtMIm] [OTf] showed the best performance among the tested ionic liquids .
- Results or Outcomes : This method afforded a series of 1,4-dioxanes in high yields and excellent selectivity under mild conditions (e.g., 120 °C) . The mechanism investigation indicates that the ionic liquid cation and anion as the hydrogen-bond donor and acceptor, respectively, can activate the C–O and O–H bonds of diols via hydrogen-bonding, which synergistically realizes the dehydrative cyclization of vicinal diols to generate 1,4-dioxanes . This ionic liquid could be reused 5 times without activity loss .
Application 2: Photocatalytic Degradation
- Summary of the Application : 1,4-Dioxane is widely used as an industrial solvent and is resistant to biodegradation, making it difficult to remove by conventional water-treatment methods . Photocatalysis has been reported to be an effective method for treating a wide range of pollutants in both water and air .
- Methods of Application : Nanostructures of β and γ-Ga2O3 were prepared by the solution combustion route using urea as fuel . The synthesized nano photocatalysts were used for decomposition of 1,000 mg/l 1,4-dioxane . More than 90% of the 1,4-dioxane could be degraded in less than 180 min by use of 10 mg/l photocatalyst + 0.5 ml H2O2 .
- Results or Outcomes : The efficiency of photocatalytic degradation of 1,4-dioxane by the synthesized photocatalysts was compared with that of P-25 TiO2 and followed the order γ-Ga2O3 ≥ β-Ga2O3 > P-25 TiO2 . The degradation was found to follow pseudo first-order kinetics .
Application 3: Biotransformation in Soil
- Summary of the Application : 1,4-Dioxane is rarely available in the atmosphere due to low volatility, surface water, soil, and groundwater . It is a suspected carcinogen and classified as a priority pollutant by the US Environmental Protect Agency .
- Methods of Application : The details of the methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The results or outcomes obtained are not provided in the source .
Application 4: Water and Wastewater Treatment
- Methods of Application : Advanced oxidation processes (AOPs), such as ultraviolet radiation coupled with H2O2 (8–10 mg L−1), had shown efficient 1,4-dioxane destruction and had already been applied for both water and wastewater treatment processes . On the other hand, more than 30 pure microbial strains and microbial communities that can metabolically or co-metabolically degrade 1,4-dioxane were reported . Biodegradation has been proven to be a feasible and cost-effective approach for 1,4-dioxane remediation .
- Results or Outcomes : Suspended growth bioreactor, immobilized cell bioreactor, and biofiltration systems were the most commonly used biological approaches to remove 1,4-dioxane from contaminated water . Though 1,4-dioxane easily desorbs after the adsorption by materials such as granular activated carbon (GAC) and zeolite, temporary 1,4-dioxane removal by adsorption followed by 1,4-dioxane biodegradation in the bioaugmented adsorption media may be a feasible strategy treating 1,4-dioxane contaminated water .
Application 5: Electron Beam Irradiation
- Summary of the Application : The application of electron beam (e-beam) technology for water treatment has been proposed to be a faster and safer approach to decomposing persistent contaminants in water .
- Methods of Application : A lab-scale 9 MeV e-beam accelerator was used to investigate the feasibility of treating 1,4-dioxane in various water matrices in batches with low sample volumes (<90 mL) . Very low doses (<5 kGy) and treatment times (<5 s) were sufficient to degrade >98% of 1,4-dioxane within the range of environmentally relevant concentrations (0.1–10 mg L−1), without the need for any sample modification or pH adjustment .
- Results or Outcomes : The electrical energy per order (EE/O) ranged from 0.39 (DI water) to 6.3 (wastewater) kWh m−3 per order, depending on the initial concentration of 1,4-dioxane and water matrix . The EE/O values were comparable to other traditional advanced oxidation processes (AOPs) to treat 1,4-dioxane, suggesting the feasibility of utilizing e-beam to treat contaminated waters .
安全和危害
属性
IUPAC Name |
1,4-dioxane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-3-4(6)8-2-1-7-3/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVACWCCJCZITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038824 | |
| Record name | 1,4-Dioxane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,4-Dioxane-2,3-diol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,4-Dioxane-2,3-diol | |
CAS RN |
4845-50-5 | |
| Record name | 1,4-Dioxane-2,3-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4845-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxane-2,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004845505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Dioxane-2,3-diol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dioxane-2,3-diol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dioxane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



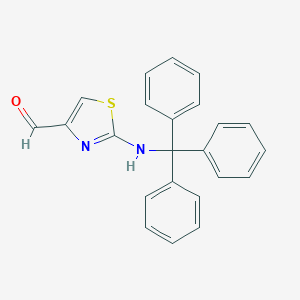
![2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B183987.png)
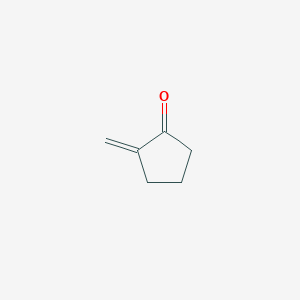
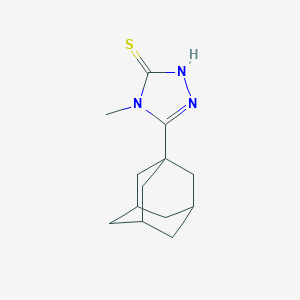
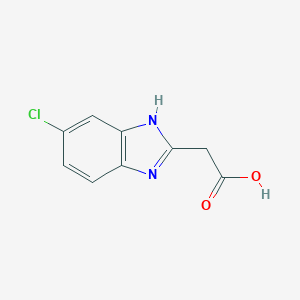
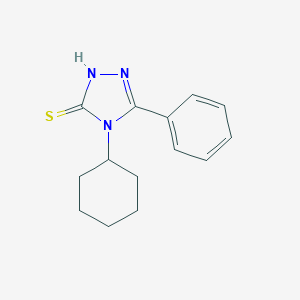
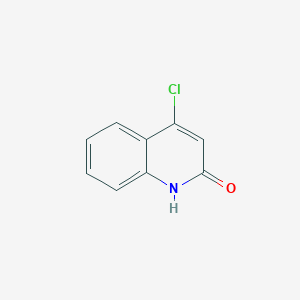
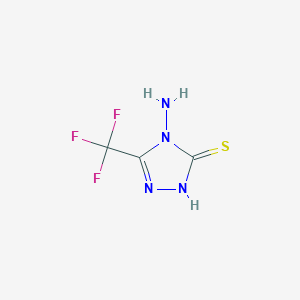
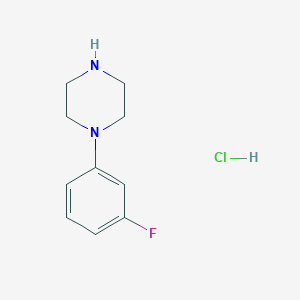
![5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B184001.png)
![5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184002.png)
